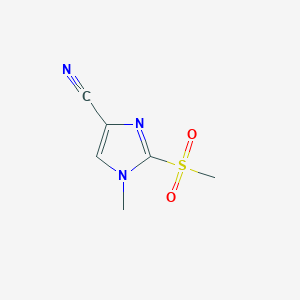

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile

Descripción

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile (CAS: 2121600-04-0) is an imidazole derivative featuring a methyl group at the 1-position, a methylsulfonyl group at the 2-position, and a nitrile substituent at the 4-position. Its molecular formula is C₆H₆N₃O₂S, with a molecular weight of 185.2 g/mol and a purity of ≥95% .

Propiedades

IUPAC Name |

1-methyl-2-methylsulfonylimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-9-4-5(3-7)8-6(9)12(2,10)11/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZMRKPUUYVNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1S(=O)(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through various methods such as the Debus-Radziszewski imidazole synthesis or the Van Leusen reaction.

Substitution Reactions: The methyl group is introduced via alkylation reactions, while the methylsulfonyl group is added through sulfonation reactions using reagents like methylsulfonyl chloride.

Nitrile Formation: The carbonitrile group is introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Análisis De Reacciones Químicas

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Aplicaciones Científicas De Investigación

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its nitrile group can form interactions with active sites of enzymes, leading to inhibition of enzyme activity.

Comparación Con Compuestos Similares

Research Findings and Implications

- Solubility : The polar –SO₂Me group may improve aqueous solubility compared to phenyl- or thio-substituted analogs, though experimental data are needed .

- Thermal Stability : Pyrimidine and chromene derivatives exhibit higher melting points, likely due to extended conjugation and hydrogen bonding, whereas the target compound’s stability remains uncharacterized .

Actividad Biológica

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through the modulation of specific biochemical pathways, which may include inhibition or activation of certain enzymes involved in inflammatory processes or tumorigenesis.

Key Interactions

- Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX), particularly COX-2, which is associated with inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

- Receptor Modulation : It may also interact with specific receptors involved in pain signaling and inflammatory responses, contributing to its analgesic and anti-inflammatory properties.

Biological Activity Overview

The biological activities of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation markers | |

| Analgesic | Reduces pain in animal models | |

| Antitumor | Potential effects on tumor growth inhibition |

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile in various biological contexts.

Case Study 1: Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of the compound demonstrated significant reduction in edema and hyperalgesia. The effective dose (ED50) for edema was found to be 2.7 mg/kg, indicating potent anti-inflammatory properties .

Case Study 2: Analgesic Activity

A study assessing the analgesic effects of the compound showed that it significantly reduced pain responses in models of acute pain. The observed results suggest that the compound acts centrally to modulate pain perception .

Research Findings

Research into the biological activity of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile has revealed several important findings:

- In Vitro Studies : Laboratory studies indicated that the compound effectively inhibits COX-2 with an IC50 value in the nanomolar range, suggesting high potency against this target enzyme.

- In Vivo Efficacy : Animal studies corroborated in vitro findings, showing significant reductions in inflammatory markers and pain behaviors following treatment with the compound .

- Safety Profile : Preliminary assessments indicate a favorable safety profile with minimal gastrointestinal side effects compared to traditional NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.